5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine
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Overview
Description
5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is an organic compound that belongs to the class of diazenyl compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine typically involves an azo coupling reaction. This reaction is carried out between 4-bromobenzenediazonium chloride and 4,6-dimethylpyrimidin-2-amine. The reaction is usually conducted in an aqueous medium at a low temperature to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The diazenyl group plays a crucial role in these interactions by forming covalent bonds with the target molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-[(e)-(4-Bromophenyl)diazenyl]-1H-imidazole
- 5-[(e)-(4-Bromophenyl)diazenyl]-1H-pyrazole
- 5-[(e)-(4-Bromophenyl)diazenyl]-1H-pyrrole
Uniqueness
5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is unique due to its specific structural features, such as the presence of both a diazenyl group and a pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
24748-95-6 |
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Molecular Formula |
C12H12BrN5 |
Molecular Weight |
306.16 g/mol |
IUPAC Name |
5-[(4-bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C12H12BrN5/c1-7-11(8(2)16-12(14)15-7)18-17-10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H2,14,15,16) |
InChI Key |
FPZAEQYEVHHLCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C)N=NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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